molecular formula C10H15NO2S B8450799 5-(Methylsulfonyl)-2-propylaniline

5-(Methylsulfonyl)-2-propylaniline

Cat. No. B8450799
M. Wt: 213.30 g/mol
InChI Key: SGUSZAJQEWXAQS-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A mixture of 5-(methylsulfonyl)-2-[(1E)-prop-1-en-1-yl]aniline (Intermediate 60; 1.50 g; 6.84 mmol) and 10% Pd/C (196 mg) in MeOH (39 ml) was placed in a PARR reactor and treated with a pressure of 20 atm of hydrogen for 3 hours.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
196 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8](/[CH:12]=[CH:13]/[CH3:14])=[C:9]([CH:11]=1)[NH2:10])(=[O:4])=[O:3].[H][H]>CO.[Pd]>[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:12][CH2:13][CH3:14])=[C:9]([CH:11]=1)[NH2:10])(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=CC(=C(N)C1)\C=C\C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C=1C=CC(=C(N)C1)\C=C\C
Name
Quantity
39 mL
Type
solvent
Smiles
CO
Name
Quantity
196 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a PARR reactor

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=CC(=C(N)C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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